Cecropin-C type 1 is a member of the cecropin family of antimicrobial peptides, which are primarily derived from insects. These peptides play a crucial role in the innate immune response against microbial infections. Cecropins are characterized by their ability to disrupt bacterial membranes, making them potential candidates for therapeutic applications in combating antibiotic-resistant bacteria.
Cecropin-C type 1 is typically isolated from the hemolymph of various insect species, particularly from moths such as Hyalophora cecropia. The discovery of these peptides highlights the evolutionary adaptations of insects to their environments, enabling them to fend off pathogens effectively.
Cecropin-C type 1 belongs to the broader category of antimicrobial peptides (AMPs), specifically classified under cecropins. These peptides are known for their broad-spectrum antibacterial activity and are classified based on their amino acid sequences and structural characteristics.
The synthesis of Cecropin-C type 1 can be achieved through several methods:
Cecropin-C type 1 consists of approximately 34 to 55 amino acids, characterized by an N-terminal basic amphipathic region and a C-terminal hydrophobic segment connected by a flexible linker.
Cecropin-C type 1 primarily interacts with bacterial membranes through electrostatic interactions and hydrophobic interactions:
The interaction mechanism involves:
The mechanism of action for Cecropin-C type 1 involves several key steps:
Experimental studies have shown that Cecropins exhibit low toxicity towards mammalian cells while effectively killing a variety of bacteria, including both Gram-positive and Gram-negative strains.
Cecropin-C type 1 has several scientific uses:
Cecropin-C type 1 belongs to the cecropin family of antimicrobial peptides (AMPs), which exhibit significant evolutionary conservation within specific invertebrate lineages. Genomic analyses reveal that cecropin homologs are narrowly distributed in nematodes, primarily restricted to Clade III species (e.g., Ascaris suum, Ascaris lumbricoides, Toxocara canis) [2] [10]. These peptides share a conserved biosynthetic architecture: they are synthesized as prepropeptides featuring an N-terminal signal sequence, a cationic mature peptide domain, and a C-terminal acidic pro-region connected via a tetra-basic cleavage site. This pro-region, rich in aspartic and glutamic acids, is critical for neutralizing the mature peptide's cytotoxicity during cellular processing and is a hallmark of nematode cecropins [2].
Functional studies demonstrate that nematode cecropins like Cecropin P1 (originally misattributed to pigs) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. For example, synthetic Cecropin P1 from Ascaris suum shows bactericidal effects against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus at low micromolar concentrations (1–10 μM) [2] [10]. This conservation suggests an ancient role in innate immunity, particularly in parasitic nematodes inhabiting microbially challenging environments like the porcine intestine.
Table 1: Evolutionary Distribution of Cecropin-C Type 1 Homologs
| Taxonomic Group | Representative Species | Genomic Features | Functional Domains |
|---|---|---|---|
| Nematoda (Clade III) | Ascaris suum | 4 functional genes (P1–P4) | Signal peptide → cationic mature peptide → acidic pro-region |
| Nematoda (Clade V) | Caenorhabditis elegans | Absent | Gene loss evident |
| Insecta (Diptera) | Drosophila melanogaster | Cluster of 3 functional genes + pseudogenes | Signal peptide → mature peptide (lacks pro-region) |
| Tunicata | Styela clava | 3+ styelin genes | Signal peptide → cationic peptide → acidic pro-region |
Cecropin-C type 1 exhibits structural parallels with cecropins from tunicates and insects, though key distinctions underscore lineage-specific adaptations. Tunicate homologs (e.g., Styelin C, D, and E from Styela clava) mirror the nematode prepropeptide structure, including the C-terminal acidic pro-region. Styelin C shares 72.7% amino acid identity with Drosophila virilis cecropin over an 11-residue segment of the signal sequence and displays conserved C-terminal motifs critical for membrane disruption [6]. This suggests deep homology predating the protostome-deuterostome divergence ~550 million years ago.
Insect cecropins, in contrast, lack the acidic pro-region. For example, Drosophila melanogaster encodes three functional cecropins (CecA1, CecA2, CecB) and two pseudogenes clustered within a ~7-kb genomic region. These genes evolve via birth-and-death dynamics, with frequent gene duplication, pseudogenization (e.g., CecA2 loss in D. simulans), and intragenic recombination driving polymorphism [1] [5] [8]. Despite structural simplification, insect cecropins retain potent activity: Drosophila CecA and CecB disrupt bacterial membranes via amphipathic α-helical domains, with CecB showing specificity for Gram-negative pathogens [3] [8].
Table 2: Functional and Structural Properties of Representative Cecropins
| Peptide | Source Organism | Length (aa) | Net Charge | Key Antimicrobial Targets | Unique Structural Features |
|---|---|---|---|---|---|
| Cecropin P1 | Ascaris suum | 31 | +7 | Gram+/- bacteria | Acidic pro-region (RRKR cleavage site) |
| Styelin C | Styela clava | ~35 | +6 | Gram+/- bacteria | C-terminal pro-region (tetra-basic site) |
| Cecropin A | Drosophila melanogaster | 34 | +7 | Gram+/- bacteria | Gly/Pro hinge; lacks pro-region |
| Papiliocin | Papilio xuthus | 37 | +8 | Gram- bacteria, fungi | Extended C-terminal helix |
The sporadic phylogenetic distribution of cecropins has spurred debate about potential horizontal gene transfer (HGT) events. One hypothesis proposes a bacterial origin, noting that Helicobacter pylori encodes cecropin-like peptides derived from the N-terminus of ribosomal protein L1 (RpL1). Structural mimicry between RpL1-derived peptides and Hyalophora cecropia cecropins suggests ancient prokaryote-to-eukaryote transfer [3] [8]. However, this model faces challenges:
An alternative model posits vertical descent with co-option. The shared acidic pro-region in nematode and tunicate cecropins—absent in bacteria—supports a eukaryotic innovation [2] [6]. Gene duplication and neofunctionalization within holometabolous insects (Coleoptera, Diptera, Lepidoptera) then generated the diversified cecropin families observed today. For instance, Bombyx mori (Lepidoptera) harbors 14 cecropin genes organized in two chromosomal clusters, reflecting extensive tandem duplication [8].
Molecular evolutionary analyses reveal elevated silent polymorphism in Drosophila cecropin genes (π = 0.028), driven by recombination and introgression from sibling species like D. simulans [1] [5]. This dynamism contrasts with the conservation of innate immune regulators like Toll, suggesting cecropins evolve under diversifying selection to counter rapidly adapting pathogens.
Compound Names Mentioned:Cecropin-C Type 1, Cecropin P1, Cecropin P2, Cecropin P3, Cecropin P4, Cecropin A, Cecropin B, Cecropin D, Styelin C, Styelin D, Styelin E, Papiliocin, Sarcotoxin Pd, Oxysterlin 1, Oxysterlin 2, Oxysterlin 3, Mdc, CLP1, SibaCec, AngCec A, AeaeCec 1, AeaeCec 2, AeaeCec 3, AeaeCec 4, AeaeCec 5, Cec A1, Cec B, Cec TY1, ASABF-α
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